1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

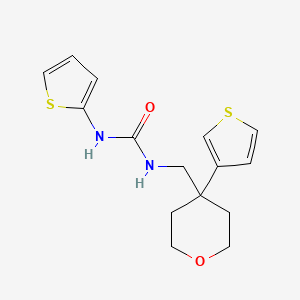

1-(Thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a urea-based small molecule characterized by two heterocyclic thiophene moieties and a tetrahydro-2H-pyran scaffold. The compound features a central urea group (-NH-C(=O)-NH-) linking a thiophen-2-yl substituent to a tetrahydro-2H-pyran ring substituted at the 4-position with a thiophen-3-yl group.

Properties

IUPAC Name |

1-thiophen-2-yl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-14(17-13-2-1-8-21-13)16-11-15(4-6-19-7-5-15)12-3-9-20-10-12/h1-3,8-10H,4-7,11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKNGFIXEYLNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a novel derivative within the class of thiourea and urea compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure incorporates a thiophene ring, a tetrahydropyran moiety, and a urea functional group, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have demonstrated that thiourea and urea derivatives exhibit a wide range of biological activities including:

- Anticancer : Many compounds in this class have shown promising results in inhibiting various cancer cell lines.

- Antimicrobial : These compounds also display antibacterial and antifungal properties.

- Analgesic and Anti-inflammatory : Some derivatives are noted for their pain-relieving and inflammation-reducing effects.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential as an anticancer agent.

Case Studies

-

In vitro Studies :

- The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer), SK-MEL (melanoma), and others. It exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.

- A study reported that derivatives with specific substitutions on the thiophene ring enhanced anticancer activity, suggesting a strong SAR correlation .

- Mechanism of Action :

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Bacterial Inhibition :

- Fungal Activity :

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Biological Activity (IC50 μM) |

|---|---|

| Thiophene (2-position) | 15.6 |

| Tetrahydropyran (4-position) | 20.3 |

| Urea linkage | 12.5 |

The presence of electron-donating groups on the thiophene ring significantly enhances the anticancer activity, while bulky substituents tend to reduce efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing thiophene and urea moieties exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cell proliferation, with IC50 values indicating strong antiproliferative activity across multiple cancer types. For instance, a related compound demonstrated GI50 values ranging from 15.1 to 28.7 µM against different cancer cell lines, highlighting its potential as an anticancer agent .

- Urease Inhibition : The compound's structure is reminiscent of known urease inhibitors, which are vital in treating conditions like peptic ulcers and kidney stones. Urease inhibitors are crucial in pharmaceutical chemistry, and the thiourea skeleton has been identified as a promising scaffold for developing novel urease inhibitors . The incorporation of thiophene groups may enhance the binding affinity to the urease enzyme.

- Antimicrobial Properties : Compounds similar to 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea have shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

- Pesticidal Activity : The unique structure of this compound may confer insecticidal or fungicidal properties. Research into related urea derivatives has indicated effectiveness against agricultural pests and pathogens, making this compound a candidate for further exploration in agrochemicals.

Material Science Applications

- Conductive Polymers : The incorporation of thiophene units into polymers can enhance their electrical conductivity. This property is beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic properties through structural variations makes this compound an interesting subject for material science research.

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Anticancer | PMC9570211 | Demonstrated cytotoxic effects on multiple cancer cell lines with varying GI50 values. |

| Urease Inhibition | PMC9570211 | Identified as a potential urease inhibitor with significant binding affinity. |

| Antimicrobial | Exhibited inhibition against Staphylococcus aureus and Escherichia coli. |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at sulfur-containing moieties (e.g., thiophene rings), under conditions such as:

-

Reagent : Hydrogen peroxide (H₂O₂) in acidic medium.

-

Outcome : Oxidation of thiophene to sulfone derivatives, altering electronic properties.

Alkylation Reactions

Alkylation at reactive sites (e.g., urea nitrogen) can occur via:

-

Reagent : Methyl iodide (MeI) in polar aprotic solvents (e.g., DMF).

Hydrolysis

Hydrolysis under acidic/basic conditions:

-

Reagent : HCl (acidic) or NaOH (basic).

-

Outcome : Cleavage of the urea linkage to yield primary amines and carbamates.

Nucleophilic Substitution

The tetrahydropyran ring may undergo substitution at the 4-position:

-

Reagent : Thiols (e.g., mercaptans) or amines.

-

Outcome : Substituted derivatives with altered biological activity.

Urea Formation via Isocyanate Reaction

The synthesis involves nucleophilic attack of the amine on the isocyanate’s carbonyl carbon, forming a carbamate intermediate that rearranges to the final urea product.

Mechanism :

-

Nucleophilic attack : Amine (R–NH₂) reacts with isocyanate (O=C=N–R').

-

Carbamate formation : Intermediate formation of a carbamate (R–NH–CO–O–R').

-

Rearrangement : Elimination of CO₂ to yield the urea (R–NH–CO–NH–R').

Oxidation Pathways

Thiophene oxidation proceeds via electrophilic addition of H₂O₂ to the sulfur atom, forming sulfone derivatives. This reaction is highly dependent on solvent (e.g., THF) and temperature (e.g., 0–5°C).

Biological Activity

While direct data for this compound is limited, structurally similar urea derivatives (e.g., 1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea) have shown:

-

Antiproliferative effects : Against cancer cell lines (e.g., A549, HCT-116) with IC₅₀ values comparable to sorafenib.

-

Enzyme inhibition : Potential modulation of kinases or proteases via hydrogen bonding with urea groups.

Structural Modifications

-

SAR studies : Substituent variations on thiophene or tetrahydropyran rings enhance binding affinity to targets.

-

Toxicity : Preliminary assessments suggest further in vivo studies are required.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

- Structure : A 2-chlorophenyl group replaces the thiophen-2-yl moiety, and the tetrahydro-2H-pyran ring is substituted with a methoxy group and sulfur (thiopyran).

- The thiopyran ring (vs. pyran) increases lipophilicity due to sulfur’s larger atomic radius and reduced polarity compared to oxygen .

- Implications : Enhanced metabolic stability but possibly lower aqueous solubility than the target compound.

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

- Structure : A 2-methoxyphenyl group and a pyran-thiophene hybrid substituent.

- Key Properties :

- Implications : Higher polarity (TPSA ≈ 90–100 Ų) compared to the target compound, suggesting better bioavailability.

1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

- Structure: A phenoxyethyl group replaces the thiophen-2-yl moiety.

- Key Properties: Molecular Weight: 360.47 g/mol; XlogP: 2.8; TPSA: 87.8 Ų. The phenoxyethyl chain introduces steric bulk and flexibility, which may reduce membrane permeability but improve solubility in hydrophobic environments .

- Implications: Lower hydrogen-bonding capacity (2 donors vs. 3 in the target compound) but comparable lipophilicity.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Derivatives

- Structure: Lacks the urea group but retains the thiophen-2-yl motif with amino alcohol functionality.

- Key Properties: Reduced hydrogen-bonding capacity (1 donor, 2 acceptors) compared to urea derivatives. The amino alcohol group may enhance solubility but limit blood-brain barrier penetration .

- Implications : Highlights the critical role of the urea moiety in the target compound for intermolecular interactions.

Data Table: Comparative Analysis

*Target compound; †Estimated based on structural analogs.

Q & A

Q. What are the standard synthetic routes for 1-(thiophen-2-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, and how are intermediates purified?

Methodological Answer: The synthesis typically involves a multi-step process:

Thiophene Functionalization: Thiophene derivatives are prepared via electrophilic substitution or cross-coupling reactions to introduce reactive groups (e.g., amines or halides) .

Tetrahydro-2H-pyran Core Synthesis: The tetrahydropyran ring is constructed via cyclization of diols or epoxides, often using acid catalysis .

Urea Linkage Formation: A carbodiimide-mediated coupling (e.g., using EDCI or DCC) between a thiophen-2-yl amine and a tetrahydropyran-methyl isocyanate intermediate is standard. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .

Key Data:

- Typical yields: 30–50% after purification .

- Characterization: IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ¹H NMR (thiophene protons at δ 6.8–7.5 ppm; tetrahydropyran protons at δ 3.5–4.2 ppm) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- ¹H/¹³C NMR: Assign peaks to thiophene (aromatic), tetrahydropyran (ether and methylene), and urea (N-H) groups. Discrepancies in splitting patterns may indicate stereochemical impurities .

- X-ray Crystallography: Single-crystal analysis resolves the 3D structure, confirming the tetrahydropyran chair conformation and urea planar geometry. For example, similar urea derivatives show bond angles of 120° at the carbonyl carbon .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₉N₂O₂S₂: 363.0842) .

Q. What solvents and conditions are optimal for solubility and stability studies?

Methodological Answer:

- Solubility Screening: Use a tiered approach:

- Storage Recommendations: Lyophilized powder stored at -20°C in inert atmospheres (argon) prevents oxidation of thiophene moieties .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DOE)?

Methodological Answer: A DOE approach identifies critical parameters:

Factors: Catalyst loading (e.g., Pd for coupling), solvent polarity (THF vs. DCM), temperature (25–80°C), and reaction time (2–24 hrs).

Response Variables: Yield, purity (HPLC area %).

Statistical Analysis: A Plackett-Burman design reduces variables, followed by a central composite design for optimization. For example, increasing Pd(OAc)₂ from 2% to 5% improved yields by 15% in analogous aryl-urea syntheses .

Q. What in vitro assays are suitable for evaluating anticancer activity, and how are IC₅₀ values calculated?

Methodological Answer:

- Cell Viability Assays:

- MTT Assay: Cells (e.g., MCF-7, HeLa) are treated with 0.1–100 µM compound for 48 hrs. Absorbance at 570 nm is normalized to controls.

- IC₅₀ Calculation: Nonlinear regression (log[inhibitor] vs. response) in GraphPad Prism. For example, derivatives with electron-withdrawing substituents showed IC₅₀ values <10 µM .

- Mechanistic Studies: Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3 activation) .

Q. How are environmental degradation pathways studied, and what metabolites are expected?

Methodological Answer:

- Photodegradation: Exposure to UV light (254 nm) in aqueous solutions, with LC-MS identification of byproducts (e.g., sulfoxide derivatives from thiophene oxidation) .

- Biodegradation: Soil microcosm studies (28 days, 25°C) quantify residual compound via GC-MS. Aerobic conditions favor urea cleavage to amines, while anaerobic conditions preserve the tetrahydropyran ring .

Q. What computational methods predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR). The urea carbonyl forms hydrogen bonds with Lys721, while thiophene groups occupy hydrophobic pockets .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns. RMSD values >2 Å indicate conformational instability .

Q. How do structural modifications (e.g., thiophene vs. furan) impact bioactivity?

Methodological Answer:

Q. How are contradictions between experimental and computational data resolved?

Methodological Answer:

- Case Example: If X-ray data (bond length = 1.23 Å) conflicts with DFT calculations (1.19 Å), reassess computational parameters (e.g., hybrid functionals like B3LYP-D3 improve accuracy) .

- Statistical Validation: Use Bland-Altman plots to quantify bias between experimental and predicted solubility/stability values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.